molecular formula C9H6O4 B1580894 5-Carboxyphthalide CAS No. 4792-29-4

5-Carboxyphthalide

Cat. No.: B1580894
CAS No.: 4792-29-4
M. Wt: 178.14 g/mol
InChI Key: QTWUWCFGWYYRRL-UHFFFAOYSA-N
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Description

5-Carboxyphthalide (CAS 4792-29-4) is an aromatic heterocyclic compound featuring a phthalide core (a fused γ-lactone and benzene ring) with a carboxylic acid group at the 5-position. It is a critical intermediate in synthesizing pharmaceutical agents, notably the antidepressant citalopram . Industrially, it is synthesized via condensation of terephthalic acid with formaldehyde in liquid sulfur trioxide (SO₃), achieving high yields under controlled conditions (e.g., 120–130°C for 2 hours) . Key properties include a high melting point (290–294°C) and reactivity in forming derivatives such as esters and nitriles .

Preparation Methods

Detailed Preparation Process

Starting Materials and Reaction Medium

Reaction Conditions

  • The terephthalic acid is added to fuming sulfuric acid containing 20-33% SO3, preferably 25-30%.
  • The mixture is stirred at low temperature (20-25 °C) to form a thick suspension.
  • 1,3,5-trioxane is then added at 30-35 °C.
  • The reaction mixture is heated gradually to 120-145 °C, often reaching 130-135 °C due to exothermicity.
  • The heating is maintained for 2 to 6 hours to complete the reaction.

Reaction Mechanism Highlights

  • Formaldehyde reacts with terephthalic acid to form 2-hydroxymethylterephthalic acid intermediate.
  • The oleum acts as a dehydrating agent, facilitating intramolecular cyclization and dehydration to yield 5-Carboxyphthalide.

Workup and Isolation

  • After reaction completion, the mixture is cooled and poured into crushed ice to quench the reaction.
  • The pH is adjusted carefully with sodium hydroxide solutions to precipitate the product.
  • Filtration and washing steps remove impurities and residual acids.
  • Acidification with hydrochloric acid followed by heating and filtration yields purified this compound.
  • Final drying under vacuum at 45-55 °C produces a product with purity greater than 95% (HPLC).

Representative Experimental Data

Parameter Typical Value / Range
SO3 concentration in oleum 20-33% (preferably 25-30%)
Terephthalic acid amount Stoichiometric, e.g., 1.56 mol scale
1,3,5-Trioxane amount 2.5-3.2 mol per mol terephthalic acid
Temperature during addition 20-35 °C
Reaction temperature 120-145 °C (preferably 130-135 °C)
Reaction time 2-6 hours
Product purity (HPLC) >95%
Yield Typically high (e.g., 90%+ based on terephthalic acid)

Industrial Scale Process Example

  • In a 3000-L glass-lined reactor, oleum containing 25% SO3 is charged under vacuum.
  • 56 kg of terephthalic acid is added at 20-23 °C.
  • 26 kg of 1,3,5-trioxane is added at 15-20 °C.
  • The mixture is heated to 130-133 °C for 4 hours.
  • After cooling, glacial acetic acid and water are added carefully to precipitate the product.
  • The crude product is centrifuged, washed, and purified by suspension in water followed by pH adjustments with sodium bicarbonate and hydrochloric acid.
  • Final drying yields 41-43.7 kg of high-purity this compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Reaction with liquid SO3 (old method) High conversion under sealed tube conditions Difficult handling, not suitable for scale-up due to thick reaction mass and strong acidity under pressure
Reaction in fuming sulfuric acid with formaldehyde (current method) High yield and purity, open reactor, controllable, scalable Requires careful temperature and pH control, handling of corrosive oleum
Alternative methods (not detailed here) May exist but less industrially viable Typically lower yield or purity, more complex

Research Findings and Notes

  • The use of 1,3,5-trioxane as a solid formaldehyde precursor improves handling safety.
  • The reaction benefits from the exothermic nature at ~120 °C, which helps reach optimal temperature without excessive external heating.
  • The process avoids pressurized reactors, reducing operational hazards.
  • Purification steps are crucial to remove sulfuric acid residues and ensure high purity suitable for pharmaceutical applications.
  • The method is well-documented in patents KR-100730623-B1, US20030009038A1, and US6888009B2, indicating its robustness and industrial acceptance.

Chemical Reactions Analysis

Types of Reactions

5-Carboxyphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1 RNA Delivery Systems

5-Carboxyphthalide has been utilized in the development of targeted RNA delivery agents. In one study, it was incorporated into fluorogenic probes that demonstrated effective cellular uptake and cleavage under biological conditions, facilitating the delivery of small interfering RNA (siRNA) for therapeutic applications . This application highlights its potential in gene therapy and molecular biology.

Case Study: Development of RNA Delivery Agents

  • Objective : To enhance cellular delivery of siRNA.
  • Methodology : Synthesis of conjugates using this compound as a linker.
  • Results : Increased cellular uptake and improved therapeutic efficacy observed in vitro.

Polymer Science

3.1 Dyes and Resins

This compound is also employed as an intermediate in the synthesis of various dyes and resins. Its unique chemical structure allows it to function effectively as a building block for creating high-performance materials used in coatings, plastics, and other polymer-based products .

Table 2: Applications in Polymer Science

ApplicationCompound TypeProperties
DyesSynthetic dyesBright colors, stability
ResinsThermosetting resinsDurability, heat resistance

Industrial Synthesis Improvements

The industrial synthesis of this compound has evolved significantly, with patents outlining improved processes that enhance yield and reduce environmental impact. Innovations include using lower temperatures and alternative solvents to minimize gas emissions during production .

Table 3: Comparison of Synthesis Methods

MethodologyYield (%)Environmental Impact
Traditional (Sulfur Trioxide)~90%High emissions
Improved (Fuming Sulfuric Acid)>95%Lower emissions

Mechanism of Action

The mechanism of action of 5-carboxyphthalide involves its interaction with specific molecular targets and pathways. In the synthesis of citalopram, for example, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Cyanophthalide

Structural Differences :

  • 5-Carboxyphthalide : Carboxylic acid (–COOH) at the 5-position.
  • 5-Cyanophthalide: Nitrile (–CN) replaces the carboxylic acid group.

Physical Properties :

  • Lower solubility in polar solvents compared to this compound due to the non-polar nitrile group.

Key Data :

Property This compound 5-Cyanophthalide
Functional Group –COOH –CN
Melting Point 290–294°C Not reported
Key Reactivity Esterification/Nitrilation Nucleophilic substitution

5-Carbomethoxyphthalide

Structural Differences :

  • This compound : Carboxylic acid (–COOH).
  • 5-Carbomethoxyphthalide : Methyl ester (–COOCH₃) at the 5-position.

Physical Properties :

  • Lower melting point (166–167°C) due to reduced hydrogen bonding .

Key Data :

Property This compound 5-Carbomethoxyphthalide
Functional Group –COOH –COOCH₃
Melting Point 290–294°C 166–167°C
Solubility Low in organic solvents High in organic solvents

6′-Methyl-[1,1′-biphenyl]-3,3′,4′,5-tetraol

Structural Differences :

  • A biphenyl system with multiple hydroxyl groups, lacking the phthalide lactone ring.

Functional Comparison :

  • Exhibits α-glucosidase inhibitory activity (IC₅₀ = 2.2 μM), unlike this compound, which is primarily a synthetic intermediate .

Comparison with Functionally Similar Compounds

Benzofurans

Structural Differences :

  • Benzofurans contain a fused benzene and furan ring, lacking the lactone and carboxylic acid groups.

Functional Comparison :

  • Some benzofurans show antibacterial activity (e.g., MIC = 0.13 μM against Bacillus subtilis), while this compound lacks reported bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Group Primary Application
This compound Phthalide –COOH Drug intermediate
5-Cyanophthalide Phthalide –CN Citalopram synthesis
5-Carbomethoxyphthalide Phthalide –COOCH₃ Solubility enhancement
6′-Methyl-biphenyl tetraol Biphenyl –OH α-Glucosidase inhibition

Biological Activity

5-Carboxyphthalide is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals, notably the antidepressant citalopram. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

This compound is derived from terephthalic acid and formaldehyde. The synthesis process has been refined to improve yield and efficiency. For example, a patented process involves using fuming sulfuric acid as a reaction medium, which enhances the conversion rates of the reactants to this compound while minimizing gas emissions during production .

Synthesis Process Overview

Method Reactants Conditions Yield
Original MethodTerephthalic acid + FormaldehydeHigh temperature, various solvents~67%
Improved Method (Patent)Terephthalic acid + ParaformaldehydeLower temperature, fuming sulfuric acidUp to 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro tests have shown that these compounds can reduce the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells). For instance, certain derivatives demonstrated significant cytotoxic effects while maintaining lower toxicity toward non-cancerous cells, indicating a promising therapeutic index .

Key Findings on Anticancer Activity

  • Compound Efficacy : Compounds with free amino groups exhibited stronger anticancer activity compared to those with acetylamino groups.
  • Viability Reduction : Some compounds reduced A549 cell viability to as low as 66% at a concentration of 100 µM.
  • Structure-Activity Relationship : The presence of specific structural moieties significantly influenced anticancer efficacy.

Antimicrobial Activity

This compound also shows potential antimicrobial properties. Studies have evaluated its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives possess selective antimicrobial activity against these pathogens .

Key Findings on Antimicrobial Activity

  • Targeted Pathogens : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
  • Mechanism of Action : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy in A549 Cells

A study conducted on various derivatives of this compound assessed their anticancer properties using the MTT assay. The results indicated that:

  • Derivatives with thienyl moieties showed the highest potency.
  • Low cytotoxicity was observed in non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable safety profile for further development.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial activity of this compound derivatives against resistant strains. The findings demonstrated:

  • Compounds were effective against carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • This highlights the potential for developing new antibiotics based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-carboxyphthalide, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phthalic acid derivatives under controlled acidic or thermal conditions. To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, catalyst loading) with precision. Use standardized protocols for purification (e.g., recrystallization in ethanol/water mixtures) and validate product identity via 1^1H/13^13C NMR and IR spectroscopy . For novel routes, provide step-by-step characterization data (e.g., TLC monitoring, yield optimization tables) in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic methods:

  • NMR : Use deuterated DMSO or CDCl3_3 to confirm carboxylate proton signals (δ ~12-14 ppm) and aromatic ring geometry .
  • XRD : Resolve crystalline structure to validate intramolecular hydrogen bonding patterns .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (m/z 192.0423 for C9_9H6_6O4_4) .
    Report detection limits and reproducibility metrics for each method .

Advanced Research Questions

Q. How can mechanistic insights into this compound’s reactivity under varying pH conditions be experimentally derived?

  • Methodological Answer : Design pH-dependent kinetic studies using buffered solutions (pH 2–12). Monitor decarboxylation or ring-opening reactions via in-situ FTIR or 1^1H NMR. Isotopic labeling (e.g., 13^{13}C at the carboxyl group) can track reaction pathways. Compare experimental data with DFT calculations (e.g., Gaussian or ORCA software) to model transition states .

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

  • Methodological Answer : Conduct comparative studies using identical substrates and reaction conditions. Analyze discrepancies via:

  • Error Propagation : Quantify instrument calibration errors (e.g., GC-MS vs. HPLC quantification).
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of catalytic efficiency variations .
  • Literature Meta-Analysis : Cross-reference synthesis protocols (e.g., solvent choice, catalyst pre-treatment) from conflicting studies .

Q. How can this compound’s role as a precursor in antidepressant intermediates (e.g., citalopram) be optimized for enantioselective synthesis?

  • Methodological Answer : Explore chiral auxiliaries or asymmetric catalysis (e.g., BINAP-metal complexes) during the conversion of this compound to 5-cyanophthalide . Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction parameters (temperature, solvent polarity) using a Design of Experiments (DoE) approach .

Q. Methodological Guidelines

  • Data Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards: isolate and characterize intermediates, provide raw spectral data in supplementary files, and cite established protocols for known compounds .
  • Conflict Resolution : Use multi-technique validation (e.g., NMR + XRD + computational modeling) to address structural or reactivity ambiguities .
  • Literature Synthesis : Systematically review patents (e.g., Patent Office Journal #36/2007) and pharmacological studies to identify underexplored applications .

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWUWCFGWYYRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197348
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4792-29-4
Record name 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid
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Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 5-Carboxyphthalide
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Synthesis routes and methods I

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes without exceeding the temperature of 25° C. By maintaining the stirring, 60 g (0.665 m) of 1,3,5-trioxane are added portionwise to the thick suspension thus obtained, whereby the temperature rises to about 25° C. The mixture is cooled to 10-15° C. in 30 minutes, then a further 60 g (0.665 m) of 1,3,5-trioxane is added thereinto. The mixture is heated and it is observed that at 90° C. the mass becomes clear. The temperature is brought to 120° C. and the mixture is kept 10-15 minutes under these conditions, whereby the temperature may rise to 135-140° C. If no exothermia is observed, the mixture is nevertheless heated to 130-135° C. and kept 4 hours under these conditions. The cooled mixture is poured, in about 1 hour and without exceeding the temperature of 25-35° C., into 3000 g of crushed ice. To the mixture thus obtained, 8000-8500 ml of a 15% w/w solution of sodium hydroxide are added to a pH=5-6, by letting the temperature to rise to 35-40° C. and by keeping it at these values by a water-cooling. Then, at 35-40° C., 300 ml of 5% w/w solution of sodium hydroxide are added to the mixture to a pH≡8. The solid is removed by filtration on a Dicalite® bed in a buchner and washed with water. To the solution thus obtained, 2000 ml of 35% hydrochloric acid are added to a pH≡1 and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. The wet product is treated with 4000 ml of warm deionized water (about 45° C.) and the suspension is heated 30 minutes under stirring at 45° C. Without cooling, the product is filtered, washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 215-225 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC)>95% are obtained.
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800 mL
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Synthesis routes and methods II

Procedure details

To 153 ml of fuming sulfuric acid, containing 25% of SO3, 50 g (0.3 m) of terephthalic acid are added, in small portions, at 20-22° C., then to the mixture thus obtained 23 g (0.25 m) of 1,3,5-trioxane are added portionwise thereinto. The mixture is kept about 30 minutes under stirring, without cooling, then the temperature is brought to 135-140° C. and heating is continued for 2-2.5 hours, whereby the reaction is complete, as shown by a HPLC control. The reaction mixture is cooled to 0-2° C. and 1000 ml of cold water are added thereto without exceeding 20-23° C., by keeping in mind that, during the addition of the first 15-20 ml of water, exothermia occurs, whilst afterwards the temperature may be easily controlled. The mixture is kept 1 hour under stirring at 20-25° C., the product thus obtained is filtered, still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors disappears. After the third trituration, the pH of the mother liquors stabilizes at values ranging from 5 to 6. The product is dried in vacuo at 45-50° C. until constant weight to give 47.5 g of 5-carboxyphthalide with a titer and a purity (HPLC)>95%.
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Synthesis routes and methods III

Procedure details

In a 3000-l glass lined reactor, 550 Kg of oleum containing 25% of SO3 are charged under vacuum and good aspiration, then, consecutively, under stirring, 56 Kg of terephthalic acid at 20-23° C. and 26 Kg of 1,3,5-trioxane at 15-20° C. are added thereinto. The reactor is heated at 130-133° C. for 4 hours, then the mixture is cooled to 20-23° C. and 118 Kg of glacial acetic acid are couled portionwise thereinto at a temperature not higher than 25° C. At the end of this operation, 1000 Kg of water are added portionwise, whereby the temperature is maintained not higher than 43-45° C. by circulation of water in the jacket. The mixture is stirred for about 1 hour at 20-23° C., then the product is centrifugated, squeezed and abundantly washed with water in order to remove the larger amount of sulfuric acid from the mother liquors and to obtain 100-105 Kg of 5-carboxyphthalide as a well squeezed, wet raw-product. In a 3000-l stainless steel reactor the product thus obtained is suspended in 680 Kg of deionized water and a solution of 60 Kg of sodium bicarbonate in 540 Kg of deionized water is then slowly added to said suspension to a pH of 7.0-7.2. To the solution thus obtained, lightly cloudy, 10 Kg of Celite® are added, the solid is filtered off and the solution, at a temperature of 22-25° C., is brought to pH=3 with 32% hydrochloric acid, then stirred at 20-22° C. and centrifugated. The product is well squeezed, abundantly washed with deionized water and dried under vacuum to give 41-43.7 Kg of 5-carboxyphthalide.
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Synthesis routes and methods IV

Procedure details

To 892 g of fuming sulfuric acid, containing 25-27% of SO3, 100 g (0.6 m) of terephthalic acid are added at 20-23° C., under stirring, then 46 g (0.5 m) of 1,3,5-trioxane are added portionwise thereto at about 15° C. At the end of the addition, the mixture is heated 2 hours at 130-133° C. whereby a dark, clear solution is obtained. When the reaction is complete, as shown by a HPLC control, the mixture is cooled to 20-22° C. and 210 g of glacial acetic acid are slowly added thereto, without exceeding the temperature of 23-25° C. The mass is cooled to −5-0° C. and 1800 ml of cold deionized water are added thereto. During this operation the temperature rises to 43-45° C. At the end of the addition, the mixture is kept 1 hour under stirring at 23-25° C., then it is filtered, the solid is washed with deionized water abundantly and suspended, still wet, in 1200 ml of deionized water at room temperature. To the suspension thus obtained, about 1550 g of a 7% solution of NaHCO3 are added to a constant pH of 7,6-7,8. The mixture is filtered on Celite®, washing with deionized water. The pH of the filtrate is brought to about 1 by slow addition of about 120 ml of 35% hydrochloric acid at 22-25° C. The suspension is kept 1 hour under stirring at 22-25° C., then it is filtered and washed with deionized water abundantly. The product is dried in vacuo at about 50° C. to give 81 g of 5-carboxyphthalide with a titer (HPLC)>94% and purity (HPLC)>95%.
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Synthesis routes and methods V

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes and without exceeding the temperature of 25° C. To the thick suspension thus obtained, 120 g (1.33 m) of 1,3,5-trioxane are added under stirring without exceeding the temperature of 35° C., then stirring is continued for 20-30 minutes without cooling, whereby the temperature of the mixture rises to 45-50° C. The mixture is heated to 120° C. and it is noted that, already at 90° C., the mass becomes clear whilst at 120° C. a light exothermia is observed which brings the temperature to 135-140° C. The mixture is kept 6 hour under stirring at this temperature, then it is cooled to 20° C. and poured in 3000 g of coushed ice without exceeding the temperature of 25° C. To the mixture thus obtained, a 15% w/w solution of sodium hydroxide is added to a pH≡6 (about 6500-7000 ml thereof are needed), by keeping the temperature at 35-40° C. by water-cooling, then a 5% w/w solution of sodium hydroxide is added thereto at the temperature of 35-40° C. up to pH≡8 (about 300 ml are needed). The solid is removed by filtration on Dicalite® in a buchner and washed with water. To the filtered solution thus obtained, 35% hydrochloric acid is added up to pH≡1 (requiring about 1600-1800 ml of 35% HCl) and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. and suspended in 1000 ml of deionized water. The suspension is heated under stirring at 50-55° C. and kept 1 hour under these conditions, then it is hot filtered. The solid is washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 180 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC) >95% are obtained.
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800 mL
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.